Benzyl 5-azaspiro[2.5]octane-5-carboxylate
Overview
Description
Benzyl 5-azaspiro[25]octane-5-carboxylate is a chemical compound that belongs to the class of spiro compounds These compounds are characterized by a unique structure where two rings are connected through a single atom, forming a spiro linkage Benzyl 5-azaspiro[2
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Benzyl 5-azaspiro[2.5]octane-5-carboxylate typically involves the reaction of a suitable azaspiro compound with benzyl chloroformate. The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction conditions often include a solvent like dichloromethane and are conducted at room temperature.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through various purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Benzyl 5-azaspiro[2.5]octane-5-carboxylate can undergo several types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, where the benzyl group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in dimethylformamide.
Major Products Formed
Oxidation: The major product is often a carboxylic acid derivative.
Reduction: The major product is typically an alcohol derivative.
Substitution: The major products depend on the nucleophile used but can include various substituted benzyl derivatives.
Scientific Research Applications
Benzyl 5-azaspiro[2.5]octane-5-carboxylate has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex spiro compounds.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development due to its unique structural features.
Industry: Utilized in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of Benzyl 5-azaspiro[2.5]octane-5-carboxylate is not fully understood. it is believed to interact with specific molecular targets and pathways within biological systems. The spiro structure may allow it to fit into unique binding sites on enzymes or receptors, thereby modulating their activity. Further research is needed to elucidate the exact molecular targets and pathways involved.
Comparison with Similar Compounds
Similar Compounds
Benzyl 8-oxo-5-azaspiro[2.5]octane-5-carboxylate: Similar in structure but contains an oxo group.
Benzyl 1-oxa-5-azaspiro[2.5]octane-5-carboxylate: Contains an oxa group instead of an azaspiro linkage.
Uniqueness
Benzyl 5-azaspiro[25]octane-5-carboxylate is unique due to its specific spiro linkage and the presence of a benzyl group
Properties
IUPAC Name |
benzyl 5-azaspiro[2.5]octane-5-carboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H19NO2/c17-14(18-11-13-5-2-1-3-6-13)16-10-4-7-15(12-16)8-9-15/h1-3,5-6H,4,7-12H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RBEUYGBXYIJAEZ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2(CC2)CN(C1)C(=O)OCC3=CC=CC=C3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H19NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID601188213 | |
Record name | 5-Azaspiro[2.5]octane-5-carboxylic acid, phenylmethyl ester | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID601188213 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
245.32 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1454650-21-5 | |
Record name | 5-Azaspiro[2.5]octane-5-carboxylic acid, phenylmethyl ester | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1454650-21-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 5-Azaspiro[2.5]octane-5-carboxylic acid, phenylmethyl ester | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID601188213 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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